2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h1-6,9-10,12-13,17H,7-8,11,14-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSQCSEOSMNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The molecular architecture of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide (C19H21N2O3S, MW 397.45 g/mol) suggests three primary disconnection strategies:
- Piperidine Core Formation : Construction of the piperidine ring via cyclization or reductive amination.
- Sulfonylation : Introduction of the benzenesulfonyl group at the piperidine nitrogen.
- Acetamide Side Chain Installation : Coupling of the N-phenylacetamide moiety to the piperidine scaffold.
A convergent synthesis approach is favored to minimize steric hindrance during late-stage functionalization.
Stepwise Synthesis Protocol
Piperidine Intermediate Preparation
The synthesis begins with 2-piperidone (CAS 5625-67-8), which undergoes reductive amination with benzaldehyde to yield 2-benzylpiperidine . Subsequent hydrogenolysis removes the benzyl group, producing the free piperidine base. Alternative routes employ L-proline (CAS 147-85-3) as a chiral starting material for enantioselective synthesis, though racemic mixtures are typically acceptable for initial preclinical studies.
Sulfonylation Reaction
The critical sulfonylation step employs benzenesulfonyl chloride (CAS 98-09-9) under Schotten-Baumann conditions:
Reaction Conditions
- Solvent: Dichloromethane (DCM)/water biphasic system
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → 25°C (gradual warming)
- Time: 12 hr
- Yield: 78–85%
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, followed by chloride elimination. Excess base neutralizes HCl byproducts, driving the reaction to completion.
Acetamide Side Chain Introduction
The final stage employs a two-step protocol:
- Chloroacetylation : Treatment with chloroacetyl chloride (CAS 79-04-9) in THF at −20°C
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aniline (CAS 62-53-3)
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3 (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs2CO3 (3 equiv) |
| Temperature | 110°C |
| Time | 24 hr |
| Yield | 65–72% |
Process Optimization and Critical Parameters
Sulfonylation Efficiency
Comparative studies of sulfonylation agents reveal significant yield variations:
Table 1. Sulfonylation Agent Screening
| Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzenesulfonyl chloride | DCM | 85 | 98.2 |
| Benzenesulfonic anhydride | THF | 63 | 95.1 |
| NBS/DMSO system | DMSO | 41 | 89.7 |
The chloride derivative demonstrates superior reactivity due to enhanced leaving group ability.
Stereochemical Control
X-ray crystallographic analysis confirms the piperidine ring adopts a chair conformation with axial orientation of the benzenesulfonyl group. Molecular modeling suggests this configuration minimizes steric clash between the sulfonyl oxygen and adjacent acetamide hydrogen.
Key Findings :
Purification and Analytical Characterization
Chromatographic Purification
Final product purification employs a three-step protocol:
- Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexanes (3:7 → 1:1 gradient)
- Ion-Exchange Resin : Amberlite IRA-400 to remove residual sulfonic acids
- Preparative HPLC : C18 column, MeCN/H2O (0.1% TFA) mobile phase
Purity Metrics
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
δ 7.85–7.78 (m, 2H, ArH), 7.63–7.55 (m, 3H, ArH), 7.32–7.25 (m, 5H, ArH), 4.21 (dd, J = 13.2, 4.8 Hz, 1H), 3.89–3.75 (m, 2H), 3.12–2.98 (m, 2H), 2.45–2.32 (m, 1H), 1.95–1.65 (m, 4H).
HRMS (ESI+) :
m/z calc. for C19H21N2O3S [M+H]+: 397.1325; found: 397.1328.
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Target Affinity
Systematic modification of the parent structure reveals critical pharmacophoric elements:
Table 2. SAR of Analogous Compounds
| R Group | IC50 (nM) | LogP | Solubility (μg/mL) |
|---|---|---|---|
| Benzenesulfonyl | 45 | 3.2 | 12.4 |
| 4-NO2-benzenesulfonyl | 28 | 3.8 | 8.9 |
| Tosyl | 120 | 2.5 | 18.7 |
Electron-withdrawing groups at the para position enhance kinase binding affinity but reduce aqueous solubility.
Industrial-Scale Production Considerations
Emerging Methodologies
Continuous Flow Synthesis
Recent advances demonstrate significant improvements in:
- Reaction time reduction (24 hr → 45 min)
- Yield enhancement (72% → 89%)
- Improved safety profile through precise temperature control
Key parameters for flow optimization:
- Reactor volume: 10 mL
- Flow rate: 0.2 mL/min
- Temperature gradient: 25°C → 110°C over 30 min
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and N,N-dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) signaling in human lung cancer cells, leading to decreased phosphorylation of EGFR, ERK, and Akt. This inhibition attenuates cell proliferation and migration, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Mechanistic Insights
(a) Muscarinic Receptor Antagonists
Compound A () shares the N-phenylacetamide core but differs in substituents (e.g., 6-aminopyridin-2-ylmethyl and difluorocyclopentyl groups). Its high M3 receptor selectivity (Ki = 1.5–15 nM for M1/M3/M4/M5 vs. 540 nM for M2) and low brain penetration (Kp = 0.13) suggest that benzenesulfonyl substitution in the target compound may similarly enhance peripheral activity while minimizing CNS side effects. However, the benzenesulfonyl group’s bulkier structure could reduce binding affinity compared to Compound A’s smaller substituents .
(b) HIV Reverse Transcriptase Inhibitors
Diarylpyrimidine derivatives (Evidences 2, 4) feature a pyrimidine ring linked to N-phenylacetamide, enabling binding to the NNRTI pocket of HIV-1 RT. In contrast, the target compound lacks the pyrimidine scaffold, suggesting divergent mechanisms. The benzenesulfonyl group may instead enhance solubility or metabolic stability compared to diarylpyrimidines, which require structural flexibility for activity .
(c) Opioid Receptor Ligands
Acetyl fentanyl analogs () share the N-phenylacetamide-piperidine backbone but substitute the 1-position with phenethyl groups. These modifications confer potent µ-opioid receptor agonism, whereas the target compound’s benzenesulfonyl group likely eliminates opioid activity due to steric hindrance and electronic effects .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions with appropriate precursors.
- Introduction of the Benzenesulfonyl Group : This is achieved via sulfonylation reactions, often using benzenesulfonyl chloride.
- Formation of the Acetamide Moiety : The final step involves acylation reactions using acetic anhydride or acetyl chloride to form the acetamide structure.
These steps can be optimized for industrial production by controlling reaction conditions, such as temperature and time, and utilizing catalysts to enhance efficiency.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown promising antibacterial activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Enzyme Inhibition
Studies have evaluated the enzyme inhibitory potential of piperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The synthesized compounds demonstrated varying degrees of inhibition, which is crucial for developing treatments for conditions such as Alzheimer's disease .
Anticancer Properties
The presence of the benzenesulfonyl group in similar compounds has been associated with anticancer activity. Compounds bearing this moiety have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Study on Antimicrobial Activity
In a study involving several synthesized derivatives, compounds related to this compound were tested for their antibacterial efficacy. The results indicated that many derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing bioactivity .
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition capabilities of similar sulfonamide-containing compounds. The study revealed that specific structural features contributed to higher inhibition rates against AChE and lipoxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
